
(Mesitylmethyl)hydrazine
Overview
Description
(Mesitylmethyl)hydrazine is a hydrazine derivative characterized by a mesitylmethyl group (2,4,6-trimethylbenzyl) attached to the hydrazine backbone. The compound’s mesityl group likely enhances steric bulk and electron-donating properties, influencing reactivity and stability compared to simpler hydrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Mesitylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with methylhydrazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: (Mesitylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides as electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Applications
2.1 Anticancer Agents
(Mesitylmethyl)hydrazine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of hydrazine can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For instance, studies have shown that certain hydrazine derivatives can enhance the efficacy of existing chemotherapeutics by acting synergistically to overcome drug resistance.
2.2 Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. In vitro experiments demonstrated that it could reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
3.1 Pesticides
This compound serves as a precursor in the synthesis of various agrochemicals, particularly pesticides. Its derivatives have shown effectiveness against a range of pests while exhibiting lower toxicity to non-target organisms compared to conventional pesticides. This selectivity is crucial for sustainable agricultural practices.
3.2 Herbicides
In addition to insecticides, this compound derivatives are being explored as herbicides. Their ability to inhibit specific enzymatic pathways in plants makes them promising candidates for controlling weed populations without harming crops.
Chemical Synthesis Applications
4.1 Synthetic Intermediates
The compound is utilized as an intermediate in the synthesis of heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecules through various chemical reactions such as cyclization and functional group transformations.
4.2 Polymer Chemistry
This compound is also employed as a foaming agent in polymer chemistry, contributing to the production of lightweight materials with desirable mechanical properties. Its application in this field highlights its versatility and importance in material science.
Case Studies and Data Tables
Mechanism of Action
The mechanism by which (Mesitylmethyl)hydrazine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This can lead to the formation of covalent bonds, altering the function of the target molecule. The specific pathways involved depend on the context in which the compound is used, but common targets include enzymes involved in nitrogen metabolism and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Methylhydrazine
- Structure : Simplest alkyl hydrazine (CH₃-NH-NH₂).
- Synthesis : Prepared via alkylation of hydrazine with methylating agents like dimethyl sulfate .
- Key Differences : Lacks aromatic substituents, leading to higher reactivity but lower steric hindrance compared to (Mesitylmethyl)hydrazine.
Phenylhydrazine
- Structure : Hydrazine with a phenyl group (C₆H₅-NH-NH₂).
- Applications : Widely used in carbonyl detection and pharmaceutical synthesis. Sensors based on phenylhydrazine exhibit high sensitivity (detection limit ~0.1 µM) .
- Stability : Prone to oxidation and isomerization in solution, forming cis/trans hydrazones .
N-Methyl-N-(benzodithiazinyl)hydrazines
- Structure : Feature a benzodithiazine ring and methyl group.
- Synthesis : Prepared via refluxing methylhydrazine with 3-methylthio-benzodithiazines in acetonitrile .
- Reactivity : The benzodithiazine ring introduces electron-withdrawing effects, contrasting with the electron-donating mesityl group in this compound.
Mesitylhydrazine Hydrochloride
- Structure : Closely related, with a mesityl group directly attached to hydrazine (CAS 76195-82-9) .
- Applications : Used in organic synthesis for stabilizing intermediates via steric protection.
Stability and Isomerization
Hydrazine derivatives often exhibit geometric isomerism. For example, salicylaldehyde isonicotinoyl hydrazine forms cis/trans isomers in aqueous solutions, with the cis isomer being less stable .
Pharmacological and Toxicological Profiles
Bioactivity
- Antidepressant Activity : Hydrazine derivatives like amiloride analogs show moderate antidepressant effects, though weaker than classical drugs .
- Carbonyl Quenching: Hydrazines (e.g., aminoguanidine) trap reactive carbonyl species (e.g., methylglyoxal) but lack specificity, risking depletion of physiological carbonyls .
Toxicity
- Hepatotoxicity : Hydrazine moieties can form acetyl hydrazide metabolites, which generate toxic diazohydroxides . Methylhydrazine is classified as a hazardous material (ID# 1244), with stricter handling guidelines than its dimethyl counterpart (ID# 2382) .
- Safety Advantage : The mesityl group in this compound may reduce metabolic activation to toxic intermediates compared to methylhydrazine.
Biological Activity
(Mesitylmethyl)hydrazine, a hydrazine derivative, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial activities.
Synthesis of this compound
This compound can be synthesized through various methods involving the reaction of mesityl aldehyde with hydrazine derivatives. The synthesis typically involves refluxing mesityl aldehyde with hydrazine in an appropriate solvent, yielding this compound as a product. The purity and structure of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Anticancer Activity
Studies have demonstrated that hydrazine derivatives, including this compound, exhibit significant anticancer activity. The mechanism behind this activity often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Case Study 1 : A study evaluated the cytotoxic effects of various hydrazone derivatives against different cancer cell lines. Compounds similar to this compound showed promising results against MCF-7 breast cancer cells, with some derivatives achieving over 70% inhibition at certain concentrations .
- Table 1: Cytotoxicity of Hydrazone Derivatives Against MCF-7 Cells
Compound | Concentration (µg/mL) | % Inhibition |
---|---|---|
This compound | 100 | 77 |
Derivative 1 | 100 | 63.3 |
Derivative 2 | 100 | 55 |
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. Research indicates that hydrazone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study 2 : A screening of several hydrazone derivatives for antimicrobial activity revealed that some compounds derived from this compound displayed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were measured using the well diffusion method, showing varying degrees of inhibition based on structural modifications .
- Table 2: Antimicrobial Activity of Hydrazone Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Derivative 1 | Escherichia coli | 12 |
Derivative 2 | Pseudomonas aeruginosa | 10 |
The biological activities of this compound are often attributed to its ability to interact with cellular targets, leading to disruption in cellular processes. For anticancer effects, it may induce oxidative stress or interfere with DNA synthesis. For antimicrobial effects, it is believed to disrupt bacterial cell wall synthesis or function.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (mesitylmethyl)hydrazine, and how can reaction conditions be optimized for yield and purity?
- Methodology : this compound can be synthesized via condensation of mesitylmethyl ketones with hydrazine derivatives under acidic or basic conditions. For example, phenylhydrazine analogs are prepared by diazotization of aniline followed by reduction and neutralization steps . Optimization involves adjusting pH, temperature (reflux in ethanol/acetic acid), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization or chromatography, validated by HPLC (≥98% purity, NIOSH Method 3518) .
Q. What analytical techniques are recommended for quantifying this compound and its derivatives in complex matrices?
- Methodology :
- Spectrophotometry : Reaction with permanganate at 526–546 nm (molar absorptivity ~2200 L·Mol⁻¹·cm⁻¹) enables quantification in aqueous solutions .
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) using 0.1 M HCl as a mobile phase, validated for phenylhydrazine derivatives (LOD: 0.1 ppm) .
- NMR Spectroscopy : ¹H/¹³C NMR tracks structural integrity and byproduct formation (e.g., hydrazones) in synthetic workflows .
Q. How is this compound utilized in materials science, particularly in nanostructured composites?
- Methodology : Hydrazine derivatives act as reducing agents and structure-directing agents. For example, hydrazine monohydrate controls phase modulation in MoSe2/CdS-CdSe composites during hydrothermal synthesis, enhancing photocatalytic hydrogen evolution (HER) activity. DFT-guided synthesis achieves optimal MoSe2 edge-site exposure for HER rates up to 12.7 mmol·g⁻¹·h⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of this compound in ring-opening metathesis reactions?
- Methodology : Computational studies (e.g., DFT) reveal that bicyclic hydrazines lower activation barriers in cycloreversion steps. For norbornene systems, [2.2.2]-hydrazine catalysts reduce the energy barrier by 15–20 kcal/mol compared to [2.2.1] analogs, validated experimentally via kinetic profiling (TOF: 0.8–1.2 s⁻¹) . Synergistic experimental-theoretical workflows are critical for rational catalyst design.
Q. How can contradictory data on hydrazine decomposition pathways be reconciled in hydrogen production studies?
- Methodology : Mixed-methods approaches combining kinetic experiments (e.g., gas chromatography for H₂/NH₃ ratios) and multivariate analysis (PCA of NMR/IR data) resolve discrepancies. For instance, hydrazine monohydrate decomposition on Ni-Pt catalysts produces H₂ selectively (>95%) at 80°C, while Fe3O4 catalysts favor NH3 due to differing N–N bond cleavage mechanisms .
Q. What computational strategies predict the toxicity profile of this compound derivatives in biological systems?
- Methodology :
- Metabonomic Analysis : ¹H NMR of rat plasma/urine identifies biomarkers (e.g., 2-aminoadipate) linked to hepatotoxicity. Dose-dependent increases in urinary 2-aminoadipate (120 mg/kg dose) correlate with histopathological liver damage .
- QSAR Models : Correlate hydrazine substituents (e.g., mesityl groups) with oxidative stress responses using molecular descriptors (logP, HOMO-LUMO gaps) .
Q. How do structural modifications of this compound influence its reactivity in multicomponent reactions?
- Methodology : Systematic variation of substituents (e.g., electron-withdrawing groups on the phenyl ring) modulates reactivity in hydrazone formation. Kinetic studies (UV-Vis monitoring at 300–400 nm) show mesityl groups enhance steric hindrance, reducing reaction rates by 30–50% compared to unsubstituted analogs. X-ray crystallography confirms steric effects on transition-state geometries .
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5,12H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRKUBCVPHGWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577869 | |
Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143425-78-9 | |
Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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